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CK-4021586 (also known as CK-586) is an investigational, selective, oral, small molecule

inhibitor of cardiac myosin being developed for the treatment of heart failure with preserved

ejection fraction (HFpEF), particularly in patients with cardiac hypercontractility. This document

provides a detailed technical guide on the discovery, mechanism of action, and development of

CK-4021586, summarizing key preclinical and clinical data, experimental protocols, and

relevant biological pathways.

Discovery and Optimization
CK-4021586 was identified through a high-throughput screening campaign aimed at

discovering compounds with a distinct biochemical profile of partial inhibition of bovine cardiac

myofibrillar ATPase.[1] The initial screening hits underwent an iterative optimization process to

balance biochemical and cellular potency with favorable pharmacokinetic and

pharmacodynamic properties suitable for once-daily dosing.[1] Key challenges overcome

during this process included addressing glutathione reactivity, the presence of an active

metabolite that complicated pharmacodynamic assessment, high efflux, and excessively long

half-lives.[1]

Mechanism of Action
CK-4021586 represents a new class of cardiac myosin inhibitors with a mechanism of action

distinct from earlier compounds like mavacamten and aficamten.[2][3] While other inhibitors
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bind to the single-headed motor domain of myosin (subfragment-1 or S1), CK-4021586

selectively inhibits the ATPase activity of the two-headed heavy meromyosin (HMM) form of

cardiac myosin.[2][4][5] This inhibitory action is dependent on the presence of the myosin

regulatory light chain (RLC).[2][3][4] By binding to this unique site, CK-4021586 reduces the

number of active actin-myosin cross-bridges during cardiac contraction, thereby decreasing the

force of contraction (hypercontractility) without altering intracellular calcium transients.[2][5][6]

In preclinical models, this mechanism has also been shown to improve diastolic relaxation

(lusitropy).[4][6]
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Mechanism of action of CK-4021586 on the cardiac sarcomere.

Preclinical Development
A series of in vitro and in vivo studies were conducted to characterize the pharmacological

properties of CK-4021586.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://cytokinetics.com/wp-content/uploads/2023/03/BPS2023-CK-4021586-poster.pdf
https://ir.cytokinetics.com/press-releases/press-release-details/2024/Cytokinetics-Announces-Data-From-Phase-1-Study-of-CK-4021586-09-09-2024/default.aspx
https://firstwordpharma.com/story/5904151
https://cytokinetics.com/wp-content/uploads/2023/03/BPS2023-CK-4021586-poster.pdf
https://www.ahajournals.org/doi/abs/10.1161/res.137.suppl_1.Or301
https://ir.cytokinetics.com/press-releases/press-release-details/2024/Cytokinetics-Announces-Data-From-Phase-1-Study-of-CK-4021586-09-09-2024/default.aspx
https://cytokinetics.com/wp-content/uploads/2023/03/BPS2023-CK-4021586-poster.pdf
https://firstwordpharma.com/story/5904151
https://synapse.patsnap.com/article/cytokinetics-releases-phase-1-study-data-on-ck-4021586
https://ir.cytokinetics.com/press-releases/press-release-details/2024/Cytokinetics-Announces-Data-From-Phase-1-Study-of-CK-4021586-09-09-2024/default.aspx
https://synapse.patsnap.com/article/cytokinetics-releases-phase-1-study-data-on-ck-4021586
https://www.benchchem.com/product/b15607449?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Studies
CK-4021586 demonstrated potent and selective inhibition of cardiac myosin in various in vitro

assays.

Table 1: In Vitro Activity of CK-4021586

Assay
Species/Syste
m

Parameter Value Reference

Myofibrillar

ATPase Activity
Bovine Cardiac EC50 2.9 µM [2][3]

Myofibrillar

ATPase Activity
Bovine Cardiac

Maximal

Inhibition
~50% [2][3]

Sarcomere

Shortening

Rat Ventricular

Cardiomyocytes
IC50 3.2 µM [3]

Sarcomere

Shortening

Human

Ventricular

Cardiomyocytes

IC50 2.8 µM [3]

Sarcomere

Shortening

Inhibition

Rat Ventricular

Cardiomyocytes
at 5 µM >80% [2]

Contractile Force

Inhibition

Engineered

Human Heart

Tissues (R403Q

mutation)

at 10 µM >80% [3]

The compound showed 2- to 3-fold greater potency for cardiac and slow skeletal myofibrils

compared to fast skeletal myofibrils and had minimal effect on smooth muscle myosin.[2]

Notably, even at high concentrations, CK-4021586 did not alter calcium transients in adult rat

cardiomyocytes, highlighting its direct action on the sarcomere.[2][3]

In Vivo Studies
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Preclinical in vivo studies in animal models confirmed the effects of CK-4021586 on cardiac

contractility and demonstrated its potential therapeutic benefits.

Table 2: In Vivo Efficacy of CK-4021586 in Animal Models

Model Species
Treatment
Duration

Key Findings Reference

Normal
Sprague Dawley

Rat
Acute Dosing

Dose-dependent

reduction in

cardiac fractional

shortening.

[2]

ZSF1 Obese

HFpEF Model
Rat 16 weeks

- Reduced

fractional

shortening (48.1

± 2.6% vs. 52.7 ±

2.9% in vehicle).-

Improved

isovolumic

relaxation time

(23.3 ± 2.3 ms

vs. 27.0 ± 2.2 ms

in vehicle).-

~50% reduction

in interstitial

fibrosis

compared to

untreated

controls.

[3]

Clinical Development
CK-4021586 has advanced into clinical trials to evaluate its safety, tolerability, and efficacy in

humans.

Phase 1 Clinical Trial
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A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was

conducted in healthy volunteers.[4][6][7]

Table 3: Phase 1 Clinical Trial Design

Study Part Cohorts
Dose
Range/Regime
n

Number of
Participants

Reference

Single Ascending

Dose
7 cohorts 10 mg to 600 mg 10 per cohort [4][6]

Multiple

Ascending Dose
2 cohorts

100 mg and 200

mg once daily
10 per cohort [4][6]

The study met its primary and secondary objectives, demonstrating that CK-4021586 was safe

and well-tolerated with no serious adverse events reported.[4][6] The pharmacokinetic profile

supports a once-daily dosing regimen.[4][8]

Table 4: Pharmacokinetic and Pharmacodynamic Profile of CK-4021586 in Phase 1
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Parameter Finding Reference

Half-life (t½) 14 to 17 hours [4][6]

Dosing Regimen
Supports once-daily

administration
[4][6]

Pharmacokinetics
Dose-linear over a wide range

of exposures
[4][6]

Time to Steady State Approximately 7 days [6][8]

Pharmacodynamics

Predictable, shallow, and

reversible dose-dependent

reductions in Left Ventricular

Ejection Fraction (LVEF) and

Left Ventricular Fractional

Shortening (LVFS).

[4][6]

LVEF Reduction
<5% mean decrease at the

highest single dose (600 mg).
[4]

Phase 2 Clinical Trial
Based on the promising Phase 1 data, a Phase 2 clinical trial, AMBER-HFpEF, has been

initiated to evaluate CK-4021586 in its target patient population.[4][9]
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AMBER-HFpEF: Phase 2 Trial Workflow

Treatment Arms
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High-level overview of the AMBER-HFpEF Phase 2 clinical trial design.

Experimental Protocols
Detailed methodologies for key experiments are summarized below.

Myofibril ATPase Assay
Preparation of Reagents: Myofibrils were prepared from flash-frozen bovine cardiac tissue.

[2]

Procedure: The ATPase activity of the myofibrils was measured in the presence of varying

concentrations of CK-4021586. The rate of ATP hydrolysis was determined by measuring the

amount of inorganic phosphate released over time using a colorimetric assay.

Data Analysis: The concentration of CK-4021586 required to inhibit 50% of the ATPase

activity (EC50) and the maximal inhibition were calculated by fitting the dose-response data

to a suitable pharmacological model.

Cardiomyocyte Contractility Assay
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Cell Preparation: Adult rat ventricular cardiomyocytes were isolated and electrically paced to

induce contractions.[2]

Procedure: The fractional shortening of the cardiomyocytes was measured before and after

the application of CK-4021586 at various concentrations.[2] Calcium transients were

simultaneously measured using a fluorescent calcium indicator (e.g., Fura-2) to ensure the

compound did not affect calcium handling.[2]

Data Analysis: The percentage inhibition of fractional shortening was plotted against the drug

concentration to determine the IC50 value.

In Vivo Echocardiography in Rats
Animal Model: Adult male Sprague Dawley rats were used.[2]

Procedure: Animals were anesthetized with inhaled isoflurane. Baseline cardiac function was

assessed using 2D M-mode echocardiography one day prior to treatment. Animals were then

orally dosed with either vehicle (0.5% HPMC / 0.1% Tween-80) or CK-4021586 at various

doses (3, 10, 30, or 60 mg/kg). Left ventricular contractility, including fractional shortening,

was measured at 1, 4, 7, and 24 hours post-dose.[2]

Data Analysis: Changes in fractional shortening from baseline were calculated for each dose

group and time point to assess the dose-dependent pharmacodynamic effect of the

compound.

Phase 1 Clinical Study Protocol
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending

dose study in healthy participants.[4][6]

Single Ascending Dose (SAD): Seven cohorts received single oral doses of CK-4021586

(ranging from 10 mg to 600 mg) or placebo.[6]

Multiple Ascending Dose (MAD): Two cohorts received once-daily doses of 100 mg or 200

mg of CK-4021586 or placebo for a specified duration to assess steady-state

pharmacokinetics.[6]
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Assessments: The primary endpoints were safety and tolerability, monitored through adverse

event reporting, clinical laboratory tests, vital signs, and electrocardiograms. Secondary

endpoints included pharmacokinetic parameters (Cmax, Tmax, AUC, t½) determined from

plasma concentrations of CK-4021586. Pharmacodynamic effects on cardiac function, such

as LVEF and LVFS, were assessed using echocardiography.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607449?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

